3-(3-((1H-Indol-3-YL)methyl)piperazin-1-YL)propanoic acid
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Overview
Description
3-(3-((1H-Indol-3-YL)methyl)piperazin-1-YL)propanoic acid is a compound that features an indole moiety linked to a piperazine ring via a propanoic acid chain. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the indole nucleus in this compound suggests potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((1H-Indol-3-YL)methyl)piperazin-1-YL)propanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the Piperazine Ring: The indole derivative is then reacted with piperazine in the presence of a suitable base to form the desired linkage.
Introduction of the Propanoic Acid Chain:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
3-(3-((1H-Indol-3-YL)methyl)piperazin-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-(3-((1H-Indol-3-YL)methyl)piperazin-1-YL)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-((1H-Indol-3-YL)methyl)piperazin-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The piperazine ring may enhance the compound’s pharmacokinetic properties, such as its ability to cross biological membranes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carboxylic acid: An oxidation product of indole derivatives.
Indoline derivatives: Reduction products of indole compounds.
Uniqueness
3-(3-((1H-Indol-3-YL)methyl)piperazin-1-YL)propanoic acid is unique due to the presence of both the indole and piperazine moieties, which confer distinct biological activities and pharmacokinetic properties . This combination makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H21N3O2 |
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Molecular Weight |
287.36 g/mol |
IUPAC Name |
3-[3-(1H-indol-3-ylmethyl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C16H21N3O2/c20-16(21)5-7-19-8-6-17-13(11-19)9-12-10-18-15-4-2-1-3-14(12)15/h1-4,10,13,17-18H,5-9,11H2,(H,20,21) |
InChI Key |
FMBUTUVQQWVFKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)CC2=CNC3=CC=CC=C32)CCC(=O)O |
Origin of Product |
United States |
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